molecular formula C19H15Br2N5O3 B2530375 5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 921888-74-6

5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2530375
CAS No.: 921888-74-6
M. Wt: 521.169
InChI Key: MTVSUNUXIIJPHT-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H15Br2N5O3 and its molecular weight is 521.169. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with a pyrazolopyrimidine core have been synthesized for their potential as anticancer and anti-inflammatory agents. For instance, a study by Rahmouni et al. (2016) introduced a series of novel pyrazolopyrimidines derivatives evaluated for their cytotoxic activities against cancer cell lines and their ability to inhibit the 5-lipoxygenase enzyme, an important target in inflammatory diseases (Rahmouni et al., 2016). Another research focused on synthesizing and characterizing compounds for enhanced enzymatic activity, demonstrating the versatility of pyrazolopyrimidine derivatives in biochemical applications (Abd et al., 2008).

Anticancer Properties

Several studies have identified pyrazolopyrimidine derivatives as promising anticancer agents. For example, the synthesis of new polyheterocyclic systems derived from pyrazolopyrimidine precursors showed potential antibacterial properties, indicating their utility in developing new cancer therapies (Abdel‐Latif et al., 2019). This is supported by another study that synthesized heterocyclic compounds with anti-avian influenza virus (H5N1) activity, highlighting the broad spectrum of biological activities these compounds can exhibit (Flefel et al., 2012).

Antimicrobial and Enzyme Inhibitory Activities

Pyrazolopyrimidine derivatives have also shown significant antimicrobial activities. For instance, a class of these compounds was found to have potent effects on increasing the reactivity of cellobiase, an enzyme relevant in various biochemical applications, indicating their potential as enzyme modulators (Ergun et al., 2014). Furthermore, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines synthesized for antiprotozoal activities showed strong DNA affinities, suggesting their use in targeting specific biological pathways (Ismail et al., 2004).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This information was not found in the search results .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. The search results did not provide specific information about the safety and hazards of this compound .

Future Directions

The future directions for research and development involving this compound would depend on its properties and potential applications. Unfortunately, the search results did not provide specific information about the future directions for this compound .

Properties

IUPAC Name

5-bromo-N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Br2N5O3/c20-13-3-1-12(2-4-13)10-25-11-23-17-14(19(25)28)9-24-26(17)8-7-22-18(27)15-5-6-16(21)29-15/h1-6,9,11H,7-8,10H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVSUNUXIIJPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Br2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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